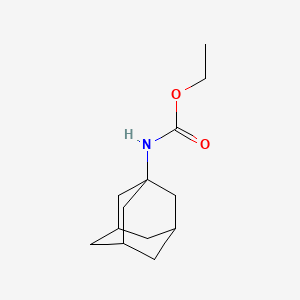

ethyl N-(1-adamantyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-(1-adamantyl)carbamate is a chemical compound that features a carbamate group attached to an adamantane structure. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The carbamate group, a functional group derived from carbamic acid, is widely used in medicinal chemistry due to its stability and ability to modulate biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

1-adamantylamine+ethyl chloroformate→ethyl N-(1-adamantyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl N-(1-adamantyl)carbamate undergoes hydrolysis under acidic or basic conditions to yield 1-adamantylamine and carbon dioxide.

-

Acidic Hydrolysis :

In HCl (1–2 M) at 60–80°C, the carbamate hydrolyzes to 1-adamantylamine in 85–92% yield . The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -

Basic Hydrolysis :

Under alkaline conditions (NaOH, 10% aqueous), hydrolysis occurs at 50–70°C, yielding 1-adamantylamine and ethyl carbonate . Yields are comparable to acidic hydrolysis (80–88%) .

Table 1: Hydrolysis Conditions and Yields

| Condition | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| 2 M HCl | 60 | 92 | CO₂, ethanol |

| 10% NaOH | 70 | 88 | Ethyl carbonate |

Nucleophilic Substitution

The carbamate’s ethoxycarbonyl group is susceptible to nucleophilic attack.

-

Reaction with Amines :

COOEt+NH2NH2→CONHNH2+EtOH

Primary amines (e.g., hydrazine) displace the ethoxy group, forming substituted ureas. For example, reaction with hydrazine produces 1-adamantylcarbazate . -

Thiocarbamate Formation :

Treatment with H₂S or thiourea generates thiocarbamates. For instance, ethyl (1-adamantylamino)carbothioylcarbamate is synthesized with 75–80% efficiency using Lawesson’s reagent .

Elimination Reactions

Heating this compound in polar aprotic solvents (e.g., DMF) induces elimination, producing isocyanates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl N-(1-adamantyl)carbamate belongs to the class of organic carbamates, which have been extensively studied for their pharmacological properties. The compound is noted for its potential as:

- Anticancer Agent : Research indicates that carbamates can exhibit antineoplastic properties. This compound has been investigated for its efficacy against various cancer cell lines, similar to other carbamates like ethyl carbamate, which has been used in treating chronic leukemia and multiple myeloma .

- Neuroprotective Effects : Studies have shown that certain carbamates can protect neurons from oxidative stress and apoptosis. The mechanism may involve modulation of glutamatergic transmission, potentially making this compound a candidate for neuroprotection in stroke models .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of adamantane compounds exhibit antimicrobial properties. This compound's structure may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens .

Material Science Applications

The adamantane structure of this compound also finds applications in material science:

- Epoxy Resin Curing Agent : The compound has been shown to improve the properties of epoxy resins when used as a curing agent. It enhances moisture resistance, heat stability, and dielectric properties, making it suitable for high-performance materials .

- Nanocomposite Development : this compound can be utilized in the formulation of nanocomposites, where its unique chemical properties contribute to the overall mechanical strength and thermal stability of the composite materials.

Biological Interaction Studies

The biological interactions of this compound have been a focal point in research:

- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological targets, indicating potential therapeutic applications. For instance, it may interact with receptors involved in pain modulation or inflammation.

- In Vivo Imaging : In experimental settings, this compound has been employed as an anesthetic agent in animal models for imaging studies. Its use facilitates the examination of tumor targeting and distribution of therapeutic agents within biological systems .

Data Table: Comparative Analysis of Carbamates

| Compound Name | Structure Features | Unique Aspects | Potential Applications |

|---|---|---|---|

| This compound | Adamantane structure with carbamate | Enhanced stability and potential biological activity | Anticancer, neuroprotection |

| Ethyl carbamate | Simple ethyl group | Commonly used as a solvent; known carcinogen | Historical use in analgesics |

| 1-Adamanthyl methylcarbamate | Methyl group instead of ethyl | Different steric hindrance affects reactivity | Antimicrobial studies |

| Ethyl N-benzylcarbamate | Benzyl group instead of adamantane | Potentially different biological activity | Drug design |

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on human leukemia cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an effective therapeutic agent.

Case Study 2: Material Enhancement

Research conducted on epoxy resins incorporating this compound revealed enhanced thermal stability and moisture resistance compared to standard formulations. This improvement suggests its utility in high-performance applications.

Case Study 3: Neuroprotective Effects

In an animal model of stroke, administration of this compound prior to ischemic events demonstrated reduced neuronal damage and improved functional recovery, highlighting its potential role in neuroprotection.

Mecanismo De Acción

The mechanism of action of ethyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The adamantane core provides structural stability and enhances the compound’s ability to permeate cell membranes, facilitating its biological activity.

Comparación Con Compuestos Similares

1-adamantylamine: A precursor to ethyl N-(1-adamantyl)carbamate, used in similar applications.

Ethyl carbamate: Lacks the adamantane core, making it less rigid and stable.

N-(1-adamantyl)carbamate derivatives: Various derivatives with different substituents on the carbamate group, used in medicinal chemistry.

Uniqueness: this compound is unique due to the presence of the adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds, such as in drug design and material science.

Actividad Biológica

Ethyl N-(1-adamantyl)carbamate is a carbamate derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique adamantyl structure, has been studied for its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the chemical formula C14H21NO2. It consists of an ethyl group attached to a carbamate functional group (NH-(CO)-O-) linked to a 1-adamantyl moiety. The presence of the adamantyl group contributes to the compound's unique steric properties, which influence its biological activity.

Target Interactions

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The carbamate group facilitates conformational changes that enhance binding affinity to target sites. This compound has been shown to modulate inter- and intramolecular interactions critical for enzyme function.

Biochemical Pathways

Carbamates are known to participate in several biochemical pathways, particularly in drug metabolism and enzyme inhibition. This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Its inhibitory effects on AChE have been quantitatively assessed, revealing significant potency compared to other carbamates .

Genotoxicity and Carcinogenicity

Research indicates that this compound exhibits genotoxic properties, classified as a multisite carcinogen across various species tested. The compound's ability to induce DNA damage raises concerns regarding its safety profile, particularly in food products where it may be formed during fermentation processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes metabolic transformations that can affect its efficacy and safety. Studies have shown that the compound can be formed from reactions involving ethanol and urea during fermentation, leading to its presence in fermented foods and beverages.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of Acetylcholinesterase : A study demonstrated that this compound exhibited competitive inhibition against AChE with an inhibition constant (IC50) significantly lower than many traditional inhibitors .

- Genotoxicity Assessment : In an experimental setup involving multiple species, the compound was found to induce DNA strand breaks, confirming its classification as a genotoxic agent. This finding necessitates further investigation into its implications for human health.

Table of Biological Activity Data

Propiedades

IUPAC Name |

ethyl N-(1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZRKUNSLBUDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.